Ethyl 1-aminospiro[4.4]nonane-1-carboxylate
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Overview
Description
Ethyl 1-aminospiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . This compound is characterized by its spirocyclic structure, which includes a nonane ring fused to a carboxylate ester and an amino group. The unique spirocyclic framework of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-aminospiro[4.4]nonane-1-carboxylate typically involves the reaction of 1-aminospiro[4.4]nonane-1-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be summarized as follows:
1-aminospiro[4.4]nonane-1-carboxylic acid+ethanoldehydrating agentEthyl 1-aminospiro[4.4]nonane-1-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminospiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 1-aminospiro[4.4]nonane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-aminospiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Ethyl 1-aminospiro[4.4]nonane-1-carboxylate can be compared with other spirocyclic compounds such as:
1,6-dioxaspiro[4.4]nonane: Known for its unique chemical properties and applications in organic synthesis.
4-aminospiro[2.2]pentanecarboxylic acid: A conformationally restricted analogue of γ-aminobutyric acid.
The uniqueness of this compound lies in its specific spirocyclic framework and the presence of both amino and ester functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 4-aminospiro[4.4]nonane-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-10(14)12(13)9-5-8-11(12)6-3-4-7-11/h2-9,13H2,1H3 |
InChI Key |
OUPLDTXUBLTBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC12CCCC2)N |
Origin of Product |
United States |
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